4-bromo-5-chloro-1H-imidazole
Overview
Description
4-Bromo-5-chloro-1H-imidazole is a heterocyclic compound that contains an imidazole ring . It is employed as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of substituted imidazoles, like 4-bromo-5-chloro-1H-imidazole, has seen recent advances. These heterocycles are key components to functional molecules used in a variety of everyday applications . A review highlights the bonds constructed during the formation of the imidazole, the functional group compatibility of the process, and resultant substitution patterns around the ring .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The C-4 position of imidazole can be substituted by an ester moiety, and the reaction conditions are also tolerant to arylhalides and heterocycles .Physical And Chemical Properties Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis of Novel Pharmaceuticals
4-bromo-5-chloro-1H-imidazole: is a valuable precursor in the synthesis of various pharmaceutical compounds. Its structure is pivotal in creating new drugs with potential antibacterial, antimycobacterial, anti-inflammatory, and antitumor properties . For instance, derivatives of imidazole have been synthesized and evaluated for antitumor potential using techniques like the tryphan blue dye exclusion against different cancer cell lines .
Development of Antimicrobial Agents
The imidazole ring is a core structure in many antimicrobial agents. Research has shown that imidazole derivatives can exhibit a broad spectrum of biological activities, including antibacterial and antifungal effects . This makes 4-bromo-5-chloro-1H-imidazole a key starting point for developing new antimicrobial therapies that could be more effective against resistant strains of bacteria and fungi.
Agricultural Chemical Research
In the agricultural sector, imidazole derivatives are explored for their potential use as pesticides and fungicides. The structural versatility of 4-bromo-5-chloro-1H-imidazole allows for the creation of compounds that could combat various plant pathogens, contributing to crop protection and food security .
Industrial Chemical Synthesis
This compound serves as an intermediate in the industrial synthesis of chemicals that require the imidazole ring. Its reactive halogen groups make it suitable for further functionalization, leading to the production of materials used in manufacturing processes and potentially in the creation of novel industrial catalysts .
Environmental Applications
Research into the environmental applications of imidazole derivatives includes the development of sensors and absorbents for environmental monitoring. The chemical properties of 4-bromo-5-chloro-1H-imidazole could be harnessed to detect pollutants or to create materials that help in the removal of hazardous substances from the environment .
Advanced Material Development
The imidazole ring is also found in advanced materials, including polymers and electronic components. 4-bromo-5-chloro-1H-imidazole could be used to synthesize new materials with improved thermal stability, electrical conductivity, or unique optical properties, which are essential for the development of next-generation electronic devices .
Mechanism of Action
Target of Action
4-Bromo-5-chloro-1H-imidazole is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules Imidazole derivatives are known to interact with a variety of targets, contributing to their diverse range of applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions of 4-bromo-5-chloro-1H-imidazole with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can vary widely, from changes in cellular metabolism to alterations in signal transduction pathways.
Pharmacokinetics
The bioavailability of the compound would depend on these properties, as well as factors such as the route of administration and the presence of any delivery systems .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole derivatives .
Safety and Hazards
4-Bromo-1H-imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause damage to organs, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These methodologies are described, including discussion of scope and limitations, reaction mechanisms, and future challenges . This suggests that there is ongoing research in this field, and we can expect more advancements in the future.
properties
IUPAC Name |
4-bromo-5-chloro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrClN2/c4-2-3(5)7-1-6-2/h1H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHIYYYHTXGSDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310092 | |
Record name | 4-bromo-5-chloro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-chloro-1H-imidazole | |
CAS RN |
17487-98-8 | |
Record name | NSC222404 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222404 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-bromo-5-chloro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-5-chloro-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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